J-2156

Descripción general

Descripción

J-2156 es una molécula pequeña que actúa como un agonista selectivo para el receptor de somatostatina tipo 4. Ha demostrado ser prometedora para aliviar el dolor en varios modelos preclínicos, incluida la neuropatía diabética dolorosa y el dolor óseo inducido por cáncer de mama .

Métodos De Preparación

La ruta sintética normalmente implica el uso de reactivos y catalizadores específicos en condiciones controladas para garantizar que el producto deseado se obtenga con alta pureza y rendimiento . Los métodos de producción industrial pueden implicar la ampliación de estas rutas sintéticas mientras se mantienen estrictas medidas de control de calidad para garantizar la coherencia y la seguridad .

Análisis De Reacciones Químicas

J-2156 se somete a diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Pain Management

-

Chronic Pain Models : J-2156 has demonstrated efficacy in alleviating mechanical hyperalgesia in several animal models of chronic pain, including:

- Breast Cancer-Induced Bone Pain : In a rat model, this compound significantly reduced pain-like behaviors associated with bone pain induced by breast cancer, showcasing its potential as an analgesic agent .

- Chronic Low Back Pain : Studies have shown that this compound effectively alleviates symptoms in models of chronic low back pain, indicating its utility in managing persistent pain conditions .

- Mechanism of Action : The analgesic effects of this compound are primarily mediated through peripheral SST4 receptors, which inhibit excitability in spinal neurons and primary afferents without affecting normal physiological pain transmission . This suggests a targeted approach to pain relief with minimal central nervous system side effects.

Anti-inflammatory Properties

-

Inflammatory Response Modulation : this compound has been shown to inhibit neuropeptide release and reduce inflammatory responses in various studies:

- In vitro studies revealed that this compound diminished the release of sensory neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), which are critical mediators of inflammation .

- In vivo experiments indicated that this compound reduced both neurogenic and non-neurogenic acute inflammatory processes, highlighting its potential as a novel anti-inflammatory drug candidate .

- Chronic Inflammation : The compound also exhibited significant effects on chronic inflammatory conditions, such as adjuvant-induced arthritis, where it reduced edema and arthritic changes, suggesting its role in managing long-term inflammatory diseases .

Binding Affinity and Selectivity

This compound has been characterized by its strong binding affinity for the SST4 receptor:

- Affinity Measurements : Binding studies indicate that this compound has nanomolar affinity for SST4, with over 300-fold selectivity compared to other somatostatin receptor subtypes (SST1, SST2, SST3, SST5) . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Case Studies and Experimental Findings

| Study | Model | Key Findings |

|---|---|---|

| Engström et al., 2005 | In vitro | Demonstrated high selectivity and potency at SST4 receptors. |

| Sándor et al., 2006 | Rat model | Alleviated mechanical allodynia; showed low propensity for receptor desensitization. |

| Shenoy et al., 2018 | Breast cancer-induced bone pain | Significant reduction in pain-like behaviors; effective dosing range identified. |

| Park et al., 2019 | Chronic low back pain model | Confirmed analgesic properties; effective in reducing hyperalgesia. |

Mecanismo De Acción

J-2156 ejerce sus efectos uniéndose al receptor de somatostatina tipo 4 con alta afinidad. Esta unión conduce a la activación de vías de señalización aguas abajo que modulan la percepción del dolor. Los objetivos moleculares involucrados incluyen varias proteínas y enzimas que juegan un papel en la señalización del dolor . Las vías y los mecanismos exactos todavía se están estudiando, pero la comprensión actual destaca su potencial como un terapéutico para el dolor no opioide .

Comparación Con Compuestos Similares

J-2156 es único en su alta selectividad para el receptor de somatostatina tipo 4 en comparación con otros agonistas del receptor de somatostatina. Compuestos similares incluyen otros agonistas del receptor de somatostatina, como octreótido y lanreótido, que tienen diferentes perfiles de selectividad del receptor y aplicaciones terapéuticas . La singularidad de this compound radica en su potencial para aliviar el dolor sin los efectos secundarios comúnmente asociados con los analgésicos opioides .

Actividad Biológica

J-2156 is a selective agonist for the somatostatin receptor subtype 4 (SST4), which has been the focus of numerous studies due to its potential therapeutic applications in pain management and inflammatory conditions. This compound exhibits notable biological activity, particularly in modulating neuropeptide release and alleviating pain in various animal models.

This compound primarily functions by activating SST4 receptors, which are expressed in sensory neurons and immune cells. The activation of these receptors leads to a decrease in the release of pro-inflammatory neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). This mechanism is crucial in reducing neurogenic inflammation and pain responses.

Key Research Findings

-

Neuropeptide Release Inhibition :

- This compound demonstrated a concentration-dependent inhibition of electrically-evoked neuropeptide release, with effective concentrations (EC50) for substance P, CGRP, and somatostatin being 11.6 nM, 14.3 nM, and 110.7 nM, respectively .

- In vivo studies indicated that this compound significantly inhibited both neurogenic and non-neurogenic acute inflammatory processes .

-

Pain Relief in Animal Models :

- In a rat model of bone cancer-induced pain (BCIBP), this compound effectively reversed pain-like behaviors, with observed EC50 values for mechanical allodynia and hyperalgesia at 3.7 mg/kg and 8.0 mg/kg, respectively .

- The compound also showed efficacy in reducing nocifensive behavior during formalin tests and alleviating chronic inflammatory pain induced by adjuvants .

- Neuronal Effects :

Study on Diabetic Neuropathy

A recent study investigated the effects of this compound on painful diabetic neuropathy (PDN) induced by streptozotocin in rats. The study reported that:

- This compound at doses of 10, 20, and 30 mg/kg produced significant anti-allodynic effects, with maximal efficacy observed at 30 mg/kg .

- The duration of action exceeded three hours, indicating a sustained effect compared to standard treatments like gabapentin and morphine .

Study on Chronic Pain Models

In another study focusing on chronic pain models, this compound was shown to alleviate mechanical hyperalgesia resulting from sciatic nerve ligation. The compound's ability to inhibit neuropeptide release contributed to its analgesic properties .

Data Table: Summary of Biological Activities

| Study Focus | Model Used | Dose Range (mg/kg) | Key Findings |

|---|---|---|---|

| Neuropeptide Release | In vitro (tracheae) | 10–2000 nM | Inhibition of substance P and CGRP release |

| Bone Cancer Pain | Rat model | 3.7–8.0 | Reversal of pain-like behaviors |

| Diabetic Neuropathy | Streptozotocin-induced rat | 10–30 | Significant anti-allodynic effects |

| Chronic Inflammation | Adjuvant-induced inflammation | Variable | Decreased mechanical allodynia |

Propiedades

IUPAC Name |

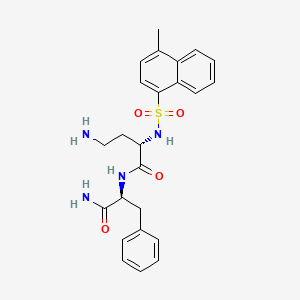

(2S)-4-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[(4-methylnaphthalen-1-yl)sulfonylamino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4S/c1-16-11-12-22(19-10-6-5-9-18(16)19)33(31,32)28-20(13-14-25)24(30)27-21(23(26)29)15-17-7-3-2-4-8-17/h2-12,20-21,28H,13-15,25H2,1H3,(H2,26,29)(H,27,30)/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNCZBXJSGKDLS-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC(CCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)N[C@@H](CCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848647-56-3 | |

| Record name | (1'S, 2S)-4-Amino-N-(1'-carbamoyl-2'-phenylethyl)-2-(4''-methyl-1''-naphthalenesulfonylamino)butanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848647563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J-2156 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H35JAI9M2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.